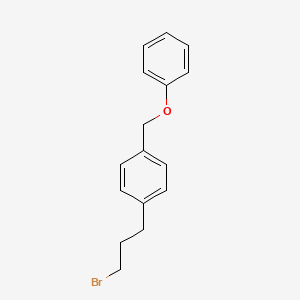amino]- CAS No. 850882-99-4](/img/structure/B14189303.png)
Butanamide, 4-[[(phenylamino)carbonyl](6-phenylhexyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-[(phenylamino)carbonylamino]- is a chemical compound with the molecular formula C₂₃H₃₁N₃O₂ and a molecular weight of 381.24 daltons This compound is characterized by its complex structure, which includes a butanamide backbone with phenylamino and phenylhexyl groups attached
Preparation Methods
The synthesis of Butanamide, 4-[(phenylamino)carbonylamino]- involves multiple steps. The synthetic route typically starts with the preparation of the butanamide backbone, followed by the introduction of the phenylamino and phenylhexyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Butanamide, 4-[(phenylamino)carbonylamino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of Butanamide, 4-[(phenylamino)carbonylamino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Butanamide, 4-[(phenylamino)carbonylamino]- can be compared with other similar compounds, such as butyramide and other substituted butanamides. These compounds share a similar butanamide backbone but differ in the substituents attached to the amide group.
Properties
CAS No. |
850882-99-4 |
|---|---|
Molecular Formula |
C23H31N3O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[phenylcarbamoyl(6-phenylhexyl)amino]butanamide |
InChI |
InChI=1S/C23H31N3O2/c24-22(27)17-11-19-26(23(28)25-21-15-8-4-9-16-21)18-10-2-1-5-12-20-13-6-3-7-14-20/h3-4,6-9,13-16H,1-2,5,10-12,17-19H2,(H2,24,27)(H,25,28) |
InChI Key |
XZNVGGUEWAQZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN(CCCC(=O)N)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
